molecular formula C17H24N6O2 B2559041 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1203306-56-2

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2559041
CAS No.: 1203306-56-2
M. Wt: 344.419
InChI Key: HKFVRIAAWGQYDN-UHFFFAOYSA-N
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Description

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: is a synthetic compound with a complex structure, characterized by the presence of pyrimidinyl and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:

  • Formation of the Pyrimidine Core: : The pyrimidine ring is synthesized using dimethylamine and 2,4,6-trimethylpyrimidine in the presence of a base, often under reflux conditions to facilitate the formation.

  • Attachment of the Aminoethyl Group: : The aminoethyl group is introduced through a nucleophilic substitution reaction. Commonly, 2-chloroethylamine is used, reacting with the pyrimidine derivative under basic conditions.

  • Urea Formation: : The final step involves the reaction of the 2-methoxyphenyl isocyanate with the aminoethyl-substituted pyrimidine derivative, yielding the desired urea compound. This step is usually carried out in the presence of a solvent like dichloromethane and a mild base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of This compound would likely utilize continuous flow processes to ensure high yield and purity. Key considerations include:

  • Optimization of Reaction Conditions: : Temperature, pressure, and solvent selection are crucial for maximizing efficiency.

  • Purification: : Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

  • Reduction: : Catalytic hydrogenation can reduce the compound, potentially breaking down the pyrimidine ring and converting the urea moiety.

  • Substitution: : Halogenation and alkylation reactions can modify the aromatic rings, using reagents such as bromine or alkyl halides.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Hydrogen gas, palladium on carbon.

  • Substitution: : Bromine, alkyl halides, bases like sodium hydroxide.

Major Products Formed:
  • Oxidation: : Hydroxylated derivatives.

  • Reduction: : Simplified amine or alcohol derivatives.

  • Substitution: : Halogenated or alkylated analogs.

Scientific Research Applications

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: finds applications in various fields:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential as an inhibitor of specific enzymes or receptors, impacting biological pathways.

  • Medicine: : Investigated for its therapeutic potential, including anti-cancer and anti-inflammatory properties.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It interacts with enzyme active sites or receptor binding domains, altering their activity.

  • Pathways Involved: : Inhibition of enzymatic pathways, modulation of signal transduction processes.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea stands out due to its unique structural features and resultant properties. Similar compounds include:

  • 1-(2-Aminoethyl)-3-(2-methoxyphenyl)urea: : Lacks the pyrimidine ring, resulting in different reactivity.

  • 4-(Dimethylamino)-6-methylpyrimidin-2-ylamine: : Does not include the urea and methoxyphenyl groups, altering its chemical properties.

Conclusion

This compound: is a versatile compound with significant potential across various scientific disciplines. Its unique structure and reactivity enable its use in numerous applications, making it a compound of interest for ongoing research and industrial development.

Properties

IUPAC Name

1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-12-11-15(23(2)3)22-16(20-12)18-9-10-19-17(24)21-13-7-5-6-8-14(13)25-4/h5-8,11H,9-10H2,1-4H3,(H,18,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFVRIAAWGQYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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